1,5-dimethyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
1,5-Dimethyl-2,3-dihydro-1H-indol-2-one is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a benzene ring fused to a pyrrole ring, with two methyl groups attached at positions 1 and 5, and a ketone group at position 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2,3-dihydro-1H-indol-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,5-dimethyl-2-nitrobenzene with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired indole derivative . Another method involves the reduction of 1,5-dimethyl-2-nitrobenzene followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Commonly used solvents include ethanol, methanol, and toluene, while catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed for hydrogenation reactions .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, nitro compounds
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated, alkylated, or nitrated indole derivatives
Scientific Research Applications
1,5-Dimethyl-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its interaction with microbial enzymes can result in antimicrobial effects .
Comparison with Similar Compounds
1,5-Dimethyl-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with different biological activities and applications.
1-Methyl-2,3-dihydro-1H-indol-2-one: A structurally similar compound with variations in biological activity and chemical reactivity.
2,3-Dihydro-1H-indol-2-one: Lacks the methyl groups at positions 1 and 5, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity .
Properties
IUPAC Name |
1,5-dimethyl-3H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-4-9-8(5-7)6-10(12)11(9)2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKUFVWHNUVFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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